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molecular formula C10H13NO3 B1315781 Methyl 4-(2-aminoethoxy)benzoate CAS No. 56850-93-2

Methyl 4-(2-aminoethoxy)benzoate

Cat. No. B1315781
M. Wt: 195.21 g/mol
InChI Key: SMRYWTZXDXXQKC-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

To a solution of 4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester (350 mg) in EtOH (6 mL) at 0° C. was added concentrated HCl (3 mL). The solution was warmed to room temperature and was concentrated in vacuo to provide the hydrochloride salt of 4-(2-amino-ethoxy)-benzoic acid methyl ester (266 mg) as a white solid which was used in the next step without further purification.
Name
4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][NH:13]C(=O)C(C)(C)C)=[CH:6][CH:5]=1.Cl>CCO>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][CH2:12][NH2:13])=[CH:8][CH:9]=1

Inputs

Step One
Name
4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester
Quantity
350 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCCNC(C(C)(C)C)=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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